![molecular formula C18H16F2 B14323695 Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro- CAS No. 109970-65-2](/img/structure/B14323695.png)
Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro- is an organic compound with the molecular formula C18H16F2 It is a derivative of benzene, featuring a butylphenyl group and two fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro- typically involves a multi-step process. One common method is the Sonogashira coupling reaction, where a halogenated benzene derivative reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound reacts with electrophiles, forming a sigma complex intermediate, which then loses a proton to regenerate the aromatic system.
Oxidation and Reduction: These reactions involve the transfer of electrons, leading to changes in the oxidation state of the compound and the formation of new functional groups.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-ethenyl-4-ethyl-: This compound features an ethenyl group and an ethyl group attached to the benzene ring.
Benzene, 1-ethynyl-4-methoxy-: This derivative has an ethynyl group and a methoxy group on the benzene ring.
Uniqueness
Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro- is unique due to the presence of both a butylphenyl group and two fluorine atoms, which impart distinct electronic and steric properties
Properties
CAS No. |
109970-65-2 |
|---|---|
Molecular Formula |
C18H16F2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
4-[2-(4-butylphenyl)ethynyl]-1,2-difluorobenzene |
InChI |
InChI=1S/C18H16F2/c1-2-3-4-14-5-7-15(8-6-14)9-10-16-11-12-17(19)18(20)13-16/h5-8,11-13H,2-4H2,1H3 |
InChI Key |
OAAKQGAJMFRMHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene](/img/structure/B14323616.png)

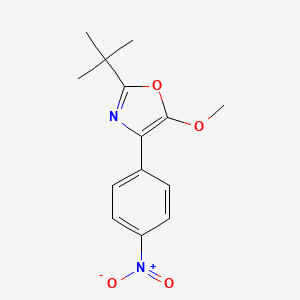
![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)
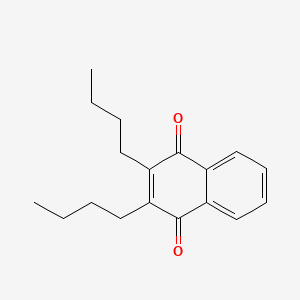
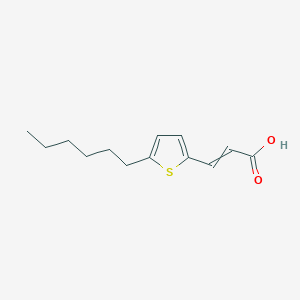
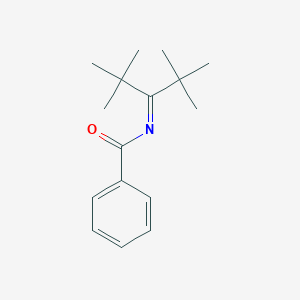
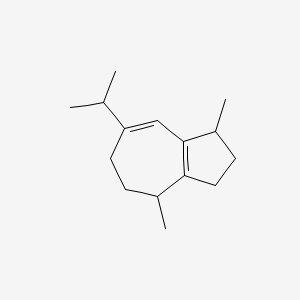
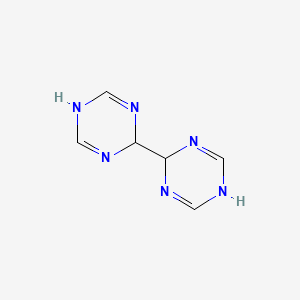
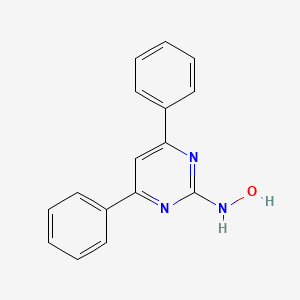
![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
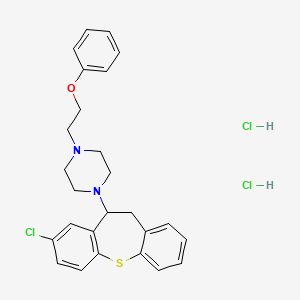
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
